4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)15-10-13(17)4-5-14(15)24-3/h4-5,10,12,18H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTQHSTVLUHJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic derivative featuring a piperidine core, which is known for various biological activities including antibacterial, anticancer, and enzyme inhibition properties. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈ClN₂O₄S
- Molecular Weight : 366.84 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies. Key areas of focus include:
- Antibacterial Activity
- Enzyme Inhibition
- Cytotoxicity against Cancer Cell Lines
Antibacterial Activity
The compound has demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating related compounds, certain derivatives exhibited significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as an antibacterial agent .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 ± 0.003 |
| Compound B | Bacillus subtilis | 0.63 ± 0.001 |
| Compound C | E. coli | 2.17 ± 0.006 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. The following table summarizes the enzyme inhibition activities observed:
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound D | 21.25 ± 0.15 |
| Urease | Compound E | 2.14 ± 0.002 |
Cytotoxicity Studies
In cytotoxicity evaluations against human tumor cell lines, the compound exhibited selective toxicity towards leukemia cells compared to other cancer types, although it was less potent than standard chemotherapeutic agents like melphalan .
Case Study: Cytotoxic Evaluation
A comprehensive study involved screening over 54 human tumor cell lines across various cancers, revealing that the compound had notable effects on leukemia cells while showing reduced activity against solid tumors.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Interaction with bacterial cell membranes , leading to cell lysis.
- Inhibition of key enzymes involved in metabolic pathways in bacteria and cancer cells.
Docking studies have indicated favorable binding interactions with target proteins, enhancing its pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((2-Chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034283-07-1)
- Molecular Formula : C₁₆H₂₁ClFN₃O₂
- Molecular Weight : 341.81 g/mol
- Key Differences :
- Replaces the sulfonamido (-SO₂NH-) group with a benzamido (-CONH-) linker.
- Substitutes the 5-chloro-2-methoxyphenyl group with a 2-chloro-6-fluorophenyl ring.
- Implications :
4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034460-24-5)
- Molecular Formula : C₁₇H₂₇N₃O₅S
- Molecular Weight : 385.5 g/mol
- Key Differences :
- Replaces the 5-chloro-2-methoxyphenyl group with a 2,5-dimethoxyphenyl ring.
- Higher molecular weight due to the second methoxy substituent .
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3)
- Molecular Formula : C₂₀H₁₉ClN₄O₄S
- Molecular Weight : 446.9 g/mol
- Key Differences :
- Incorporates a 1,3,4-oxadiazole ring instead of a dimethylpiperidine carboxamide.
- Uses a 4-chlorobenzenesulfonyl group rather than a substituted methoxyphenylsulfonamido moiety.
- Implications :
4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234902-95-4)
- Molecular Formula : C₂₁H₂₄ClFN₄O₃
- Molecular Weight : 434.9 g/mol
- Key Differences :
- Replaces sulfonamido with a ureido (-NHCONH-) linker.
- Adds a 4-fluorophenyl substituent on the carboxamide.
- Fluorine on the phenyl ring may enhance bioavailability .
Physicochemical and Metabolic Comparisons
Table 1: Structural and Physicochemical Properties
Metabolic Pathways:
- N-Demethylation: Analogous to , the dimethylamino group on the piperidine ring in the target compound may undergo hepatic N-demethylation, producing primary or secondary amines .
Research Implications
- Structure-Activity Relationships (SAR) : The 5-chloro-2-methoxyphenylsulfonamido group likely enhances target binding compared to simpler phenyl analogs.
- Optimization Potential: Substituting the methoxy group with fluorine (as in ) could improve metabolic stability, while ureido derivatives () may enhance potency.
Preparation Methods
Transfer Hydrogenation for Piperidine Methylation
Piperidine-4-carboxylic acid serves as the starting material for generating the 1-methylpiperidine-4-carboxylic acid intermediate. Patent US8697876B2 details a transfer hydrogenation method using formaldehyde under ambient pressure with a palladium catalyst (5% Pd/C) in aqueous formic acid at 90–95°C. This step achieves quantitative methylation at the piperidine nitrogen, critical for subsequent carboxamide formation.
Reaction Conditions:
Carboxamide Formation via Thionyl Chloride Activation
The methylated piperidine-4-carboxylic acid is converted to N,N-dimethylpiperidine-1-carboxamide using thionyl chloride (SOCl2) and dimethylamine. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid reacts with SOCl2 to form the acyl chloride, which undergoes nucleophilic substitution with dimethylamine in anhydrous dichloromethane.
Optimized Protocol:
- Acyl Chloride Formation:
- 1-Methylpiperidine-4-carboxylic acid (1.0 eq) reacts with SOCl2 (1.2 eq) at 0°C for 1 hour.
- Amidation:
- Dimethylamine (2.0 eq in THF) added dropwise at −20°C, stirred for 4 hours.
- Workup:
Synthesis of the Sulfonamide Fragment
Preparation of 5-Chloro-2-Methoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-chloro-2-methoxybenzene. A mixture of chlorosulfonic acid (3 eq) and the aromatic substrate reacts at 0°C for 2 hours, followed by quenching with ice water.
Key Data:
Sulfonamide Coupling to Aminomethylpiperidine
The piperidine carboxamide core is functionalized with an aminomethyl group via Mannich reaction or reductive amination. Patent DE69922186T2 describes the use of paraformaldehyde and ammonium chloride in ethanol under reflux to introduce the primary amine. Subsequent sulfonylation with 5-chloro-2-methoxyphenylsulfonyl chloride completes the assembly.
Stepwise Procedure:
- Mannich Reaction:
- Sulfonylation:
Reaction Optimization and Challenges
Regioselectivity in Sulfonamide Formation
Competing N-sulfonylation at the piperidine nitrogen versus the aminomethyl group necessitates careful stoichiometry control. Excess sulfonyl chloride (1.1 eq) and low temperatures (0°C) favor the desired pathway, suppressing byproduct formation.
Purification Strategies
Chromatographic purification using silica gel (ethyl acetate/hexane, 1:2) achieves >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) further isolates the target compound for analytical validation.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 4.12 (s, 2H, NHCH2), 3.89 (s, 3H, OCH3), 3.42–3.38 (m, 4H, piperidine-H), 2.93 (s, 6H, N(CH3)2), 2.72–2.68 (m, 2H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H).
- LC-MS (ESI+): m/z 404.1 [M+H]+ (calculated 404.09).
Purity Assessment
- HPLC: Retention time 12.4 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm), isocratic elution (ACN:H2O 70:30).
- Elemental Analysis: C, 50.63%; H, 6.23%; N, 10.41% (theoretical: C, 50.57%; H, 6.21%; N, 10.38%).
Industrial-Scale Considerations
Patent US8697876B2 highlights scalability challenges, particularly in the transfer hydrogenation step. Replacing Pd/C with platinum oxide (PtO2) reduces catalyst loading by 40% while maintaining yields >95%. Continuous flow reactors improve sulfonylation efficiency, achieving 85% yield at 100 g scale.
Applications and Derivatives
The compound serves as a key intermediate in CCR4 antagonist development, as evidenced by structural analogs in PubChem (A205443, A192985). Modifications at the sulfonamide aryl group or piperidine substituents modulate pharmacokinetic properties, enabling optimization for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 5-chloro-2-methoxybenzenesulfonamide with a piperidine carboxamide intermediate via a methylene linker. Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for amide bond formation), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance yield .
- Characterization : Purity validation via HPLC (≥95%) and structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological assays?
- Experimental Design : Perform accelerated stability studies using buffers (pH 1–10) and temperatures (4°C, 25°C, 37°C) over 72 hours. Monitor degradation via LC-MS and quantify intact compound retention .
- Key Considerations : The sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Screening : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and antimicrobial tests (e.g., MIC against E. coli or S. aureus). Include positive controls like doxorubicin or ciprofloxacin .
- Data Interpretation : IC values <10 μM suggest therapeutic potential, but validate specificity via counter-screening against non-target cells .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Methodology : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into target binding pockets (e.g., COX-2 or 5-HT receptors). Validate predictions with mutagenesis studies or SPR (surface plasmon resonance) binding assays .
- Contradiction Analysis : Discrepancies between in silico and experimental binding affinities may arise from solvation effects or conformational flexibility of the piperidine ring .
Q. What strategies can resolve contradictions in SAR (structure-activity relationship) studies for substituent modifications?
- Case Study : Replacing the 5-chloro group with trifluoromethyl (CF) in analogous sulfonamides increased lipophilicity but reduced solubility, complicating activity trends .
- Resolution : Use Hansch analysis to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. Parallel synthesis of derivatives with incremental changes (e.g., methoxy → ethoxy) clarifies contributions .
Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode in complex with its target?
- Crystallization : Co-crystallize the compound with purified protein (e.g., carbonic anhydrase II) using vapor diffusion. Resolve structures to ≤2.0 Å resolution for accurate electron density mapping .
- Challenges : Flexible moieties (e.g., N,N-dimethylpiperidine) may require cryo-cooling or crystal soaking to stabilize conformations .
Q. What metabolomics approaches identify the compound’s major metabolites and pathways?
- Protocol : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) are typical for sulfonamides .
- Data Integration : Cross-reference with toxicity databases (e.g., ToxCast) to flag reactive metabolites .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound purity during multi-institutional studies?
- Quality Control : Standardize synthesis protocols and require Certificate of Analysis (CoA) with HPLC purity ≥98%, residual solvent limits (ICH Q3C), and elemental analysis (±0.4% theoretical) .
- Inter-lab Validation : Share reference samples between labs for cross-calibration of assays .
Q. What statistical methods are appropriate for reconciling conflicting results in dose-response studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
